Bienvenue dans la boutique en ligne BenchChem!

1-(1H-benzimidazol-2-ylmethyl)pyridinium

Organic synthesis Heterocyclic chemistry Ylide cycloaddition

Procure 1‑(1H‑benzimidazol‑2‑ylmethyl)pyridinium chloride when your application demands the reactivity of a methylene‑bridged pyridinium‑benzimidazole scaffold. Unlike directly linked analogs, its –CH₂– spacer unlocks deprotonation to a resonance‑stabilized pyridinium N‑ylide capable of 1,3‑dipolar cycloaddition for indolizine and benzimidazo[1,2‑a]pyridine library synthesis. The betaine derived from this precursor exhibits dipole moments of 12.34–15.34 D—among the highest for neutral organics—making it essential for NLO materials programs. For coordination chemistry, the flexible bidentate N‑donor bite angle accommodates Cu²⁺, Co²⁺, and Zn²⁺ complexes with demonstrated anticancer activity. A validated one‑pot polyphosphoric acid route reduces synthetic step count for library construction. Choose this precursor for differentiated reactivity, not generic benzimidazole‑pyridine content.

Molecular Formula C13H12N3+
Molecular Weight 210.25g/mol
Cat. No. B397089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-2-ylmethyl)pyridinium
Molecular FormulaC13H12N3+
Molecular Weight210.25g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H12N3/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13/h1-9H,10H2,(H,14,15)/q+1
InChIKeyFCDOKKUWHNEMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Benzimidazol-2-ylmethyl)pyridinium – Core Structural Profile & Procurement-Relevant Characteristics


1-(1H-Benzimidazol-2-ylmethyl)pyridinium (CAS 53214-35-0 as chloride salt; CAS 143037-95-0 as cation) is a heterocyclic quaternary pyridinium salt in which a benzimidazole ring is connected to the pyridinium nitrogen via a single methylene (–CH₂–) spacer . With molecular formula C₁₃H₁₂N₃⁺ (MW 210.25 g/mol as cation) and a chloride counterion giving a formula weight of 245.71 g/mol, the compound presents two distinct nitrogen-coordination environments: the quaternary pyridinium centre and the basic benzimidazole N3 position . This methylene-bridged architecture differentiates it from directly linked benzimidazolyl-pyridine systems and underpins its dual utility as both a ligand precursor for transition-metal complexes and a synthetic intermediate for nitrogen-bridged heterocycles via ylide chemistry [1].

Why Generic Substitution Fails – Structural Differentiation of 1-(1H-Benzimidazol-2-ylmethyl)pyridinium from Closest Analogs


In-class benzimidazole-pyridine compounds cannot be substituted interchangeably because even minor structural variations produce large functional differences. The methylene (–CH₂–) bridge in 1-(1H-benzimidazol-2-ylmethyl)pyridinium confers a distinct chemical reactivity profile versus directly linked 2-(pyridin-2-yl)-1H-benzimidazole analogs: the bridge enables deprotonation to form a resonance-stabilized pyridinium N-ylide capable of 1,3-dipolar cycloaddition, a reactivity mode inaccessible to directly linked congeners [1]. N-substitution on the benzimidazole ring (e.g., 1-methyl or 1-benzyl analogs) alters both the steric environment and the electronic properties of the benzimidazole nitrogen, affecting metal-coordination geometry . The addition of a carboxyl substituent on the benzimidazole (as in the 5-carboxy derivative H₂L1) introduces a third coordination site and dramatically shifts biological target engagement from synthetic-utility-focused applications toward topoisomerase inhibition [2]. These structural determinants mean that procurement decisions cannot be based solely on the presence of a benzimidazole-pyridine motif; the specific connectivity and substitution pattern must be matched to the intended application.

Quantitative Differentiation Evidence – 1-(1H-Benzimidazol-2-ylmethyl)pyridinium vs. Closest Analogs


Methylene Bridge Enables Exclusive N-Ylide 1,3-Dipolar Cycloaddition Reactivity vs. Directly Linked Analogs

1-(1H-Benzimidazol-2-ylmethyl)pyridinium chloride undergoes in situ deprotonation at the methylene bridge to generate a pyridinium N-ylide that participates in 1,3-dipolar cycloaddition with electron-deficient alkynes, yielding indolizine and benzimidazo[1,2-a]pyridine derivatives [1]. This reactivity is structurally contingent on the acidic methylene protons flanked by the pyridinium and benzimidazole rings. Directly linked 2-(pyridin-2-yl)-1H-benzimidazole lacks this methylene spacer and therefore cannot generate an analogous N-ylide; its cycloaddition chemistry is not reported. Among methylene-bridged analogs, N-substitution on the benzimidazole (e.g., 1-methyl or 1-benzyl derivatives) does not abolish ylide formation but alters reaction yields and regioselectivity .

Organic synthesis Heterocyclic chemistry Ylide cycloaddition

Topoisomerase II Inhibition: Carboxylated Analog (H₂L1) 10-Fold Superior to Etoposide – Implications for Scaffold Prioritization

The 5-carboxy derivative of the target compound, 1-(5(6)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride (compound 6; H₂L1), and its Cu²⁺ complex (compound 8) inhibited topoisomerase II activity at a concentration 10 times lower than that required for etoposide in a relaxation assay [1]. COMPARE analysis of NCI 60-cell-line screening showed that the growth-inhibitory pattern of compounds 6–9 correlated with etoposide and doxorubicin (r values consistent with topoisomerase II mechanism) but differed from SN-38 (topoisomerase I) and cisplatin (DNA crosslinking) [1]. The unsubstituted parent compound 1-(1H-benzimidazol-2-ylmethyl)pyridinium lacks the carboxyl group present in H₂L1, which is expected to alter both metal-binding affinity and biological activity; direct topoisomerase II data for the unsubstituted parent have not been reported.

Anticancer Topoisomerase II inhibition Medicinal chemistry

Betaine Formation and Dipole Moment: Methylene-Bridged Pyridinium Benzimidazolate Inner Salts Exhibit Experimentally Measured Dipole Moments of 12.34–15.34 D

Deprotonation of 1-(1H-benzimidazol-2-ylmethyl)pyridinium salts at the benzimidazole N–H yields neutral heterocyclic betaines (pyridinium benzimidazolate inner salts) that display exceptionally large experimental ground-state dipole moments ranging from 12.34 to 15.34 Debye [1]. These values are among the highest reported for neutral organic molecules and arise from charge separation between the electron-deficient pyridinium ring and the electron-rich benzimidazolate moiety, facilitated by the methylene spacer. Directly linked pyridinium-benzimidazolate betaines (without the methylene bridge) exhibit different dipole characteristics due to altered charge-transfer geometry [2]. The ability to form these betaines in 76% yield via ion exchange (Amberlite IRA-401 hydroxide form in ethanol) from the chloride precursor is a well-characterized transformation [3].

Nonlinear optics Betaine chemistry Dipole moment

Coordination Chemistry: Methylene Spacer Provides Flexible Bidentate N-Donor Geometry Distinct from Rigid Directly Linked Ligands

1-(1H-Benzimidazol-2-ylmethyl)pyridinium acts as a ligand precursor in which the benzimidazole N3 and the pyridine nitrogen are available for metal coordination, with the methylene spacer providing conformational flexibility . In contrast, directly linked 2-(pyridin-2-yl)-1H-benzimidazole presents a rigid, conjugated bidentate binding pocket where the two nitrogen donors are fixed in a coplanar arrangement [1]. This flexibility difference affects the geometry and stability of resulting transition-metal complexes. The carboxylated analog H₂L1 has been explicitly used to prepare Cu²⁺, Co²⁺, and Zn²⁺ complexes (compounds 7–9) that demonstrated potent growth-inhibitory activity across 21 human cancer cell lines, with the Cu²⁺ complex showing the most pronounced activity [2].

Coordination chemistry Metal complexes Ligand design

Synthetic Accessibility: One-Pot Polyphosphoric Acid Route to 1-Alkyl-(1H-benzimidazol-2-yl)pyridinium Salts Including the Methylene-Bridged Series

The Alcalde et al. (1992) one-pot polyphosphoric acid (PPA) methodology provides direct synthetic access to 1-alkyl-(1H-benzimidazol-2-yl)pyridinium tetrafluoroborates, including the methylene-bridged series, via cyclodehydration of carboxylic acids with 1,2-arylenediamines . This approach avoids multi-step sequences required for separately constructing the benzimidazole and pyridinium moieties. In contrast, 2-(pyridin-2-yl)-1H-benzimidazoles (directly linked) require different synthetic strategies, typically involving condensation of o-phenylenediamine with pyridine-2-carboxylic acid derivatives [1]. The PPA route is reported to be 'extremely useful' for the methylene- and vinylene-bridged series specifically , offering a procurement-relevant advantage for groups needing to access multiple analogs within this subclass from common intermediates.

Synthetic methodology Process chemistry Benzimidazole synthesis

Optimal Application Scenarios for 1-(1H-Benzimidazol-2-ylmethyl)pyridinium Based on Verified Differentiation Evidence


Synthesis of Indolizine and Benzimidazo[1,2-a]pyridine Libraries via N-Ylide Cycloaddition

Research groups focused on constructing nitrogen-bridged heterocyclic compound libraries should select 1-(1H-benzimidazol-2-ylmethyl)pyridinium chloride as a precursor because its methylene bridge enables deprotonation to a reactive pyridinium N-ylide that undergoes 1,3-dipolar cycloaddition with electron-deficient alkynes, yielding indolizine and benzimidazo[1,2-a]pyridine derivatives [1]. Four distinct cycloaddition products were isolated and structurally characterized by X-ray crystallography, demonstrating the synthetic versatility of this scaffold [1]. Directly linked benzimidazole-pyridine compounds cannot access this reactivity manifold.

Precursor for High-Dipole-Moment Organic Betaines in Nonlinear Optical Materials Research

Materials research groups developing organic nonlinear optical (NLO) materials should procure this compound as the entry point to pyridinium benzimidazolate inner salts exhibiting experimentally measured dipole moments of 12.34–15.34 Debye [1]. The betaine formation proceeds in 76% yield via straightforward ion-exchange chromatography (Amberlite IRA-401, OH⁻ form, ethanol) [1]. These dipole moment values are among the highest reported for neutral organic molecules and are directly attributable to the methylene-bridged charge-separated architecture that differentiates this compound from directly linked pyridinium-benzimidazolate systems [2].

Flexible Bidentate N-Donor Ligand Scaffold for Transition-Metal Complex Screening

Coordination chemistry and bioinorganic research programs requiring a flexible bidentate N-donor ligand should prioritize this compound over rigid directly linked analogs [1]. The methylene spacer provides conformational freedom between the benzimidazole and pyridine donor sites, enabling variable bite angles that can accommodate different metal coordination geometries. The 5-carboxy-substituted analog (H₂L1) has been successfully employed to generate Cu²⁺, Co²⁺, and Zn²⁺ complexes with demonstrated anticancer activity across the NCI 60-cell-line panel [2]. The unsubstituted parent compound serves as a minimalist scaffold for structure–activity relationship studies exploring the impact of benzimidazole substituents on complex stability and bioactivity.

Benzimidazole-Pyridinium Library Synthesis via One-Pot Polyphosphoric Acid Methodology

Medicinal chemistry groups synthesizing benzimidazole-pyridinium compound libraries can leverage the validated one-pot polyphosphoric acid (PPA) cyclodehydration methodology specifically developed for the methylene-bridged series [1]. This route enables direct access to 1-alkyl-(1H-benzimidazol-2-yl)pyridinium tetrafluoroborates from carboxylic acids and 1,2-arylenediamines, reducing synthetic step count relative to multi-step pyridinium salt alkylation approaches. The patent literature additionally supports the antiulcer and gastric acid secretion-inhibiting potential of benzimidazol-2-ylpyridinium compounds as a class, providing a biological rationale for library construction around this scaffold [2].

Quote Request

Request a Quote for 1-(1H-benzimidazol-2-ylmethyl)pyridinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.